2-(2-Methylaziridin-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylaziridin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H11N3 This compound features a pyridine ring substituted with a 2-methylaziridin-1-yl group at the 2-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylaziridin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-methylaziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylaziridin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the aziridine ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with the aziridine ring opened.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylaziridin-1-yl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylaziridin-1-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological macromolecules. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-(2-Methylaziridin-1-yl)pyridin-3-amine can be compared with other similar compounds such as:
2-Aminopyridine: Lacks the aziridine ring, making it less reactive in certain chemical reactions.
2-Methylaziridine:
Imidazo[1,2-a]pyridine derivatives: These compounds have a fused ring system, offering different biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(2-methylaziridin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H11N3/c1-6-5-11(6)8-7(9)3-2-4-10-8/h2-4,6H,5,9H2,1H3 |
InChI Key |
LVEIHKKXUMIDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.